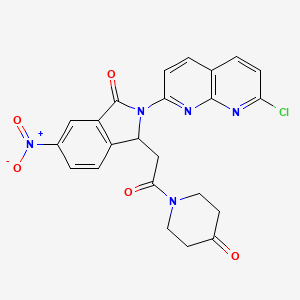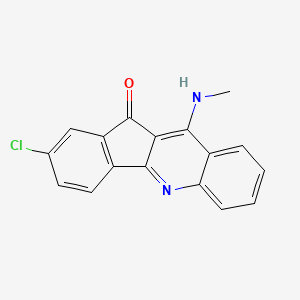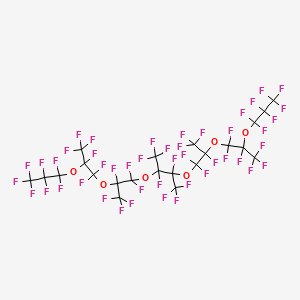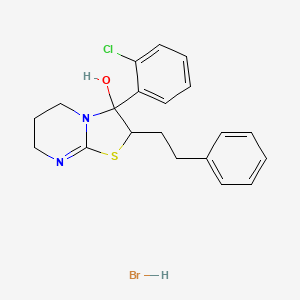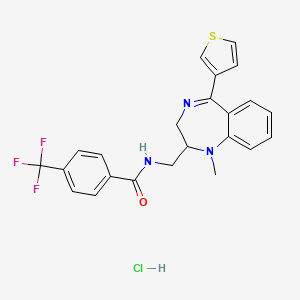
Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a trifluoromethyl group and a thienyl group, which may contribute to its unique pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride typically involves multiple steps, including the formation of the benzodiazepine core, the introduction of the thienyl group, and the addition of the trifluoromethyl group. Common reagents and conditions used in these reactions may include:
Formation of the Benzodiazepine Core: This step often involves the condensation of an o-phenylenediamine with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced through a nucleophilic substitution reaction, where a thienyl halide reacts with the benzodiazepine intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound may be susceptible to oxidation reactions, particularly at the thienyl group or the benzodiazepine core.
Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety or the benzodiazepine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthetic methodologies, and structure-activity relationships.
Biology: Its potential biological activity makes it a candidate for studies on receptor binding, enzyme inhibition, and cellular signaling pathways.
Medicine: Given its benzodiazepine core, it may be investigated for its potential therapeutic effects on neurological disorders, anxiety, and insomnia.
Industry: The compound’s unique properties may make it useful in the development of new materials, pharmaceuticals, or agrochemicals.
Mécanisme D'action
The mechanism of action of Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride likely involves interaction with specific molecular targets, such as:
GABA Receptors: Benzodiazepines are known to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative and anxiolytic effects.
Ion Channels: The compound may modulate ion channels, affecting neuronal excitability and synaptic transmission.
Enzymes: It may inhibit or activate specific enzymes involved in neurotransmitter metabolism or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride include other benzodiazepines, such as:
Lorazepam: Known for its use in treating anxiety disorders and insomnia.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the trifluoromethyl and thienyl groups, which may confer distinct pharmacological properties and potential therapeutic benefits.
Propriétés
Numéro CAS |
84671-45-4 |
|---|---|
Formule moléculaire |
C23H21ClF3N3OS |
Poids moléculaire |
479.9 g/mol |
Nom IUPAC |
N-[(1-methyl-5-thiophen-3-yl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]-4-(trifluoromethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C23H20F3N3OS.ClH/c1-29-18(13-28-22(30)15-6-8-17(9-7-15)23(24,25)26)12-27-21(16-10-11-31-14-16)19-4-2-3-5-20(19)29;/h2-11,14,18H,12-13H2,1H3,(H,28,30);1H |
Clé InChI |
YVTQKIMWVCOOOE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CN=C(C2=CC=CC=C21)C3=CSC=C3)CNC(=O)C4=CC=C(C=C4)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


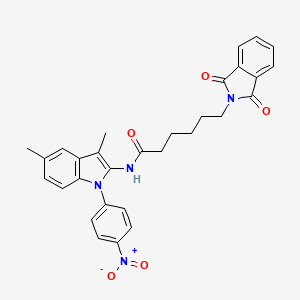
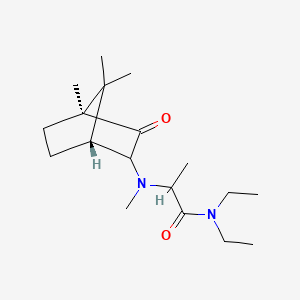
![2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12715922.png)

